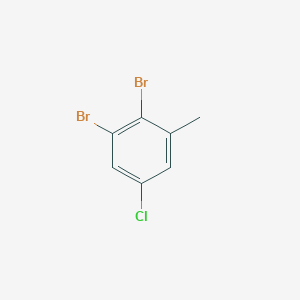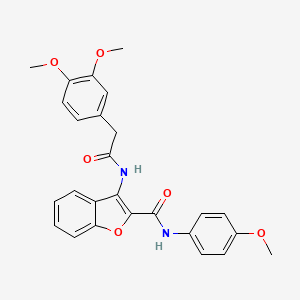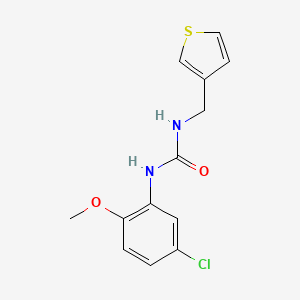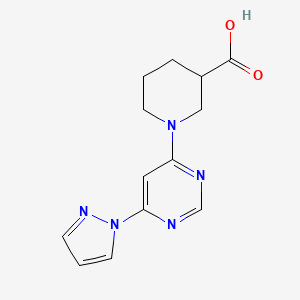
3-(1,3-Benzodioxol-5-ylmethylamino)-1-(4-bromo-3-methylphenyl)pyrazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-Benzodioxol-5-ylmethylamino)-1-(4-bromo-3-methylphenyl)pyrazin-2-one, commonly known as BDP, is a chemical compound that has been gaining attention in the scientific community for its potential applications in various fields. BDP belongs to the class of pyrazinones and has been found to exhibit promising properties in terms of its synthesis, mechanism of action, and biochemical and physiological effects.
作用機序
The mechanism of action of BDP is not fully understood; however, it has been found to interact with various cellular targets, leading to its observed biological effects. BDP has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately cell death. BDP has also been found to inhibit the activity of cyclooxygenase-2, an enzyme that is responsible for the production of prostaglandins, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
BDP has been found to exhibit various biochemical and physiological effects. BDP has been found to induce apoptosis, or programmed cell death, in cancer cells, leading to its observed antitumor activity. BDP has also been found to inhibit the production of inflammatory mediators such as prostaglandins, leading to its anti-inflammatory effects. BDP has been found to exhibit low toxicity, making it a viable option for various research applications.
実験室実験の利点と制限
BDP has several advantages for lab experiments. BDP is easy to synthesize and has a high yield, making it a cost-effective option for various research applications. BDP has been found to exhibit potent biological effects at low concentrations, making it a viable option for various in vitro experiments. However, BDP has limitations in terms of its solubility, which can limit its use in certain applications.
将来の方向性
There are several future directions for research on BDP. One potential direction is the development of new anticancer drugs based on the structure of BDP. Another potential direction is the investigation of BDP's anti-inflammatory properties for the development of new anti-inflammatory drugs. Further research is also needed to fully understand the mechanism of action of BDP and its potential applications in various fields of scientific research.
合成法
The synthesis of BDP involves the reaction of 4-bromo-3-methylbenzaldehyde with 3-(1,3-benzodioxol-5-ylmethylamino)pyrazin-2-one in the presence of a base such as potassium carbonate. The reaction results in the formation of BDP as a white solid with a high yield. The synthesis of BDP has been optimized to produce the compound with high purity and yield, making it a viable option for various research applications.
科学的研究の応用
BDP has been found to have potential applications in various fields of scientific research. One of the most promising applications of BDP is in the field of medicinal chemistry. BDP has been found to exhibit potent antitumor activity against various cancer cell lines, making it a potential candidate for the development of new anticancer drugs. BDP has also been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethylamino)-1-(4-bromo-3-methylphenyl)pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O3/c1-12-8-14(3-4-15(12)20)23-7-6-21-18(19(23)24)22-10-13-2-5-16-17(9-13)26-11-25-16/h2-9H,10-11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBNSBUGZLHFLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=CN=C(C2=O)NCC3=CC4=C(C=C3)OCO4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Cyclopentyl-3-(5-(2-(trifluoromethyl)benzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2663931.png)
![(3-Chlorophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2663932.png)


![N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2663936.png)
![Ethyl 1H-benzo[D][1,2,3]triazole-5-carboxylate](/img/structure/B2663937.png)



![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2663945.png)
![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2663946.png)

![4-[(3-Propan-2-yl-1,2-oxazol-4-yl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2663952.png)
![7-[(2,5-Dimethylphenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2663953.png)